molecular formula C18H21N3O2 B11801358 4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11801358
M. Wt: 311.4 g/mol
InChI Key: RCHACGCETFSENW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridine core substituted with a hydroxy(phenyl)methyl group at position 5 and a methyl group at position 2. The pyridine ring is further linked to a piperazine moiety via position 2, terminating in a carbaldehyde functional group.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

4-[5-[hydroxy(phenyl)methyl]-3-methylpyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C18H21N3O2/c1-14-11-16(17(23)15-5-3-2-4-6-15)12-19-18(14)21-9-7-20(13-22)8-10-21/h2-6,11-13,17,23H,7-10H2,1H3

InChI Key

RCHACGCETFSENW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C=O)C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxyphenylmethyl group, and the attachment of the pyridinyl group. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the Hydroxyphenylmethyl Group: This step often involves the use of Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Pyridinyl Group: This can be done through nucleophilic substitution reactions or through the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Research indicates that 4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde exhibits significant biological activity. Its interaction with various molecular targets suggests potential therapeutic applications:

  • Antioxidant Properties : The hydroxyl group in the compound can scavenge free radicals, suggesting potential use as an antioxidant in therapeutic formulations.
  • Protein Interactions : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property is crucial for drug design as it may lead to novel therapeutic agents targeting specific proteins involved in disease processes.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in medicinal chemistry:

  • Anticancer Activity : Preliminary studies have shown that derivatives similar to this compound exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Neuroprotective Effects : Research has indicated that compounds with similar structures may protect neuronal cells from oxidative stress, suggesting a potential role in treating neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains and fungi, indicating potential applications in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acidContains a pyran ringLacks piperazine structure
4-(benzyl)-piperazine-1-carboxylic acidPiperazine ring presentLacks the pyridine moiety

The combination of both piperazine and pyridine rings along with an aldehyde functional group distinguishes this compound from others, enhancing its potential for drug discovery.

Mechanism of Action

The mechanism of action of 4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylmethyl group may interact with active sites on enzymes, while the pyridinyl group may facilitate binding to receptor sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of a 3-methylpyridine ring, a hydroxy(phenyl)methyl substituent, and the piperazine-carbaldehyde group. Below is a comparison with key analogs:

Compound Name / ID Core Structure Substituents/Modifications Key Features
Target Compound Pyridine + Piperazine 5-(Hydroxy(phenyl)methyl), 3-methyl, piperazine-1-carbaldehyde Polar hydroxy group, aromatic phenyl, and aldehyde for potential reactivity
4-(2-Naphthoyl)piperazine-1-carbaldehyde (Compound 23, ) Piperazine 2-Naphthoyl group at piperazine Larger aromatic system (naphthoyl) enhances lipophilicity
4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde () Pyridine + Piperazine 5-(1-Aminoethyl), 3-methyl Aminoethyl group introduces basicity and hydrogen-bonding potential
4-((2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carbaldehyde () Thienopyrimidine + Piperazine Morpholine, indazolyl, and methylene linkage Complex heterocyclic system for kinase inhibition
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde () Pyrazole 3-Methyl, 5-phenoxy, 1-phenyl Pyrazole core with phenoxy and phenyl groups for agrochemical applications

Physicochemical Properties

Property Target Compound 4-(2-Naphthoyl)piperazine-1-carbaldehyde 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
Molecular Weight ~370 g/mol (estimated) 294 g/mol ~350 g/mol (estimated)
LogP ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity) ~1.8 (lower due to aminoethyl)
Hydrogen Bond Donors 2 (hydroxy, aldehyde) 1 (aldehyde) 3 (aldehyde, NH₂)

Research Implications and Gaps

  • Activity Optimization : The hydroxy(phenyl)methyl group in the target compound may improve solubility compared to naphthoyl analogs but could reduce membrane permeability.
  • Synthetic Challenges: notes discontinuation of a related compound, possibly due to instability of the carbaldehyde group or synthesis hurdles .
  • Unexplored Targets: No direct data exist for the compound’s interaction with AKR1C3 or antimicrobial targets, warranting further study.

Biological Activity

4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde, also known as CAS 1355222-41-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O2C_{18}H_{21}N_{3}O_{2}, with a molecular weight of approximately 311.38 g/mol. The structure features a piperazine ring substituted with a pyridine moiety and a hydroxymethyl group, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of pyridine derivatives in inhibiting cancer cell proliferation.
  • Enzymatic Inhibition : Compounds containing piperazine and pyridine rings have shown promise as enzyme inhibitors, particularly in the context of cancer therapeutics.

Table 1: Summary of Biological Activities Related to Similar Compounds

Compound NameActivity TypeReference
SL-3111Delta-opioid receptor agonist
Trifluoromethyl derivativesAnticancer (e.g., Selinexor)
Pyrazolo[1,5-a]pyrimidinesAntitumor, enzymatic inhibition

Case Study 1: Anticancer Potential

A study focusing on the synthesis and biological evaluation of pyridine derivatives found that modifications in the piperazine scaffold significantly enhanced anticancer activity. The compound's ability to inhibit specific cancer cell lines was attributed to its structural features, which allow for effective interaction with target proteins involved in cell proliferation.

Case Study 2: Enzymatic Inhibition

Research into piperazine-based compounds has demonstrated their potential as selective inhibitors of various enzymes. For example, derivatives similar to this compound were tested for their ability to inhibit Aurora kinases, which are critical in cell cycle regulation. The findings indicated a promising selectivity profile that could be leveraged for therapeutic applications.

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity : The compound's structural characteristics likely enhance its binding affinity for target receptors or enzymes.
  • Modulation of Signaling Pathways : Similar compounds have been shown to modulate key signaling pathways involved in tumor growth and survival.

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